molecular formula C21H35Cl2MnN5 B1671796 Imisopasem manganese CAS No. 218791-21-0

Imisopasem manganese

Cat. No.: B1671796
CAS No.: 218791-21-0
M. Wt: 483.4 g/mol
InChI Key: WXEMWBBXVXHEPU-XNPJUPKFSA-L
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Description

Imisopasem manganese is a synthetic compound that mimics the activity of manganese superoxide dismutase. It is known for its ability to catalyze the dismutation of superoxide anions, which are reactive oxygen species. This compound has shown potential in various scientific research applications, particularly in reducing oxidative stress and inflammation .

Future Directions

Imisopasem manganese has potential as a new radioprotective agent . It has shown efficacy in animal model disease states in which superoxide anions are thought to play a key role . It inhibits the inflammatory response following the intrapleural injection of carrageenan in rats .

Biochemical Analysis

Biochemical Properties

Imisopasem manganese is a nonpeptide superoxide dismutase (SOD) mimetic . It catalyzes the dismutation of the superoxide anion with a catalytic rate constant of greater than 2 x 10^7 M^-1 s^-1 . This suggests that it interacts with superoxide anions, a type of reactive oxygen species, and plays a role in biochemical reactions involving these molecules .

Cellular Effects

This compound has shown efficacy in animal model disease states in which superoxide anions are thought to play a key role . It inhibits the inflammatory response following the intrapleural injection of carrageenan in rats . All parameters of inflammation are attenuated by this compound except for NOx, PGE2, and IL-10 which remain unaltered .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with superoxide anions . As a superoxide dismutase mimetic, it catalyzes the dismutation of superoxide anions, thereby reducing the concentration of these reactive oxygen species . This can lead to changes in gene expression and cellular metabolism, as reactive oxygen species are known to play a role in these processes .

Dosage Effects in Animal Models

In animal models, this compound (1-10 mg/kg, i.v. bolus) reduces carrageenan-induced paw edema and inhibits increases in paw exudate levels of TNF-α, IL-1β, and lactate dehydrogenase (LDH) in rats . This suggests that the effects of this compound can vary with different dosages .

Metabolic Pathways

Given its role as a superoxide dismutase mimetic, it is likely involved in pathways related to the metabolism of reactive oxygen species .

Transport and Distribution

Given its role as a superoxide dismutase mimetic, it is likely that it is transported to areas of the cell where superoxide anions are produced .

Subcellular Localization

Given its role as a superoxide dismutase mimetic, it is likely localized to areas of the cell where superoxide anions are produced .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imisopasem manganese is synthesized through a series of chemical reactions involving manganese and organic ligands. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the coordination of manganese with specific ligands to form a stable complex .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process ensures the production of a compound with high purity and stability, suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Imisopasem manganese primarily undergoes redox reactions due to its superoxide dismutase mimetic activity. It catalyzes the conversion of superoxide anions into hydrogen peroxide and molecular oxygen .

Common Reagents and Conditions: The reactions involving this compound often require the presence of superoxide anions, which can be generated in situ using various chemical or biological methods. The compound is stable under physiological conditions, making it suitable for in vivo studies .

Major Products Formed: The primary products formed from the reactions catalyzed by this compound are hydrogen peroxide and molecular oxygen. These products are less reactive and less harmful compared to superoxide anions .

Comparison with Similar Compounds

  • Ethylenediaminetetraacetic acid disodium dihydrate
  • Antioxidant peptide A
  • Levamlodipine besylate
  • Isorhynchophylline
  • Ethylenediaminetetraacetic acid tetrasodium

Uniqueness: Imisopasem manganese is unique due to its high catalytic efficiency and stability. Unlike some other superoxide dismutase mimetics, it does not interfere with other reactive species involved in inflammatory responses, such as nitric oxide and peroxynitrite . This specificity makes it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEMWBBXVXHEPU-XNPJUPKFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35Cl2MnN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944477
Record name Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

M40403 is the lead candidate in a unique class of compounds known as superoxide dismutase (SOD) mimetics. These stable, low molecular weight compounds mimic the effect of superoxide dismutase, a naturally occurring enzyme designed to destroy superoxide free radicals present in various diseases associated with pain and inflammation.
Record name M40403
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04976
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

218791-21-0
Record name Imisopasem manganese [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218791210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMISOPASEM MANGANESE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6R3259KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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